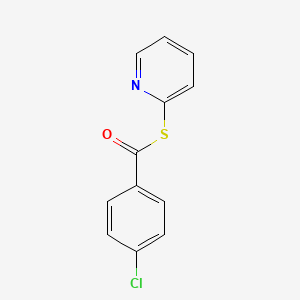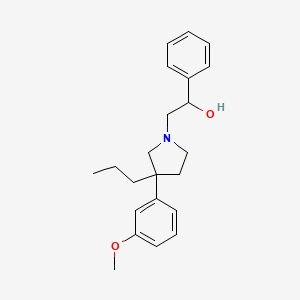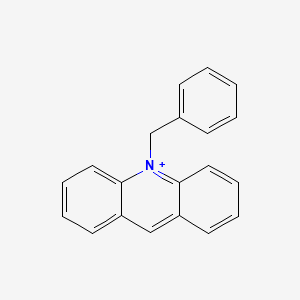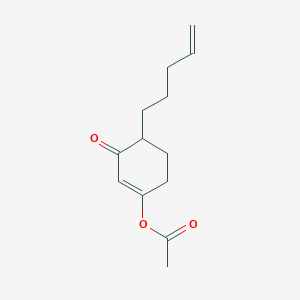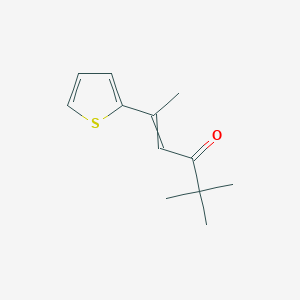
Carbamic acid, N,N-diphenylthio-, benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, N,N-diphenylthio-, benzyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is characterized by the presence of a benzyl ester group and a diphenylthio substituent, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N,N-diphenylthio-, benzyl ester typically involves the reaction of benzyl chloroformate with N,N-diphenylthiocarbamate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of carbamates often involves the use of phosgene or its derivatives. In this case, benzyl chloroformate can be synthesized from benzyl alcohol and phosgene. The subsequent reaction with N,N-diphenylthiocarbamate follows similar conditions as described above but on a larger scale, with careful control of temperature and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, N,N-diphenylthio-, benzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, especially under acidic or basic conditions, to yield the corresponding carbamic acid and benzyl alcohol.
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The benzyl ester group can be substituted by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles like amines or alcohols, solvents like dichloromethane or ethanol.
Major Products Formed
Hydrolysis: Carbamic acid and benzyl alcohol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Carbamic acid, N,N-diphenylthio-, benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests.
Mécanisme D'action
The mechanism of action of carbamic acid, N,N-diphenylthio-, benzyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or pesticidal effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl carbamate: A simpler carbamate with a methyl ester group.
Ethyl carbamate: Similar to methyl carbamate but with an ethyl ester group.
Phenyl carbamate: Contains a phenyl ester group instead of a benzyl group.
Uniqueness
Carbamic acid, N,N-diphenylthio-, benzyl ester is unique due to its diphenylthio substituent, which imparts distinct chemical properties and reactivity compared to simpler carbamates. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
73747-45-2 |
|---|---|
Formule moléculaire |
C20H17NOS |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
(2-benzylphenyl)-phenylcarbamothioic S-acid |
InChI |
InChI=1S/C20H17NOS/c22-20(23)21(18-12-5-2-6-13-18)19-14-8-7-11-17(19)15-16-9-3-1-4-10-16/h1-14H,15H2,(H,22,23) |
Clé InChI |
JFGYKLOYDWYLGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC=CC=C2N(C3=CC=CC=C3)C(=O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


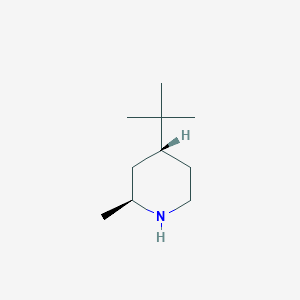

![1-[(Triethoxysilyl)methyl]piperazine](/img/structure/B14465174.png)
![Phenyl[tris(phenylsulfanyl)]silane](/img/structure/B14465189.png)
![2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol](/img/structure/B14465194.png)
